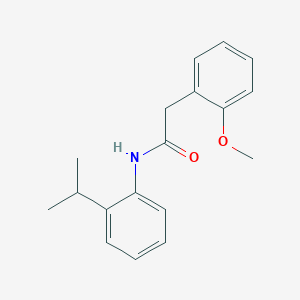![molecular formula C16H11Cl2N3O B5572228 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone](/img/structure/B5572228.png)
3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the 4(3H)-quinazolinone derivatives, a class known for their diverse biological activities and potential applications in pharmaceutical chemistry. The specific characteristics of the compound, such as the dichlorobenzylidene substitution, suggest unique properties and reactivity patterns that have been the subject of scientific investigation.
Synthesis Analysis
The synthesis of 4(3H)-quinazolinone derivatives can be achieved through various methods, including the reaction of amino acids with anthranilic acid derivatives and subsequent cyclization. A notable method involves the lithiation of 2-alkyl-3-amino-4(3H)-quinazolinones, leading to doubly lithiated species that react with electrophiles to yield substituted derivatives (Smith et al., 1996).
Molecular Structure Analysis
The molecular structure of 3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone is characterized by the presence of a quinazolinone core, a dichlorobenzylidene moiety, and an amino group. These structural features are crucial for the compound's reactivity and interaction with various substrates, offering a platform for further chemical modifications.
Chemical Reactions and Properties
Quinazolinone derivatives undergo a range of chemical reactions, including lithiation, reaction with chloroformates, and interaction with electrophiles to produce diverse functionalized products. For example, lithiated quinazolinones react with electrophiles like D2O, benzophenone, and cyclohexanone, yielding substituted derivatives with good yields (Smith et al., 1996).
Wissenschaftliche Forschungsanwendungen
Biological Activities and Derivative Synthesis
- A study by Ammar et al. (2011) presented the synthesis of biologically active 4(3H)-quinazolinones derived from 2,3-pyridine dicarboxylic anhydride, leading to compounds with antimicrobial activities. This work indicates the potential for creating derivatives with specific biological functions (Y. Ammar, Y. A. Mohamed, A. El‐Sharief, M. El-Gaby, & S. Abbas, 2011).
- Gao et al. (2007) developed a method for synthesizing 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives, which exhibited moderate to good antiviral activities. This suggests the compound's relevance in antiviral drug development (Xingwen Gao, Xue-Jian Cai, Kai Yan, Baoan Song, Lili Gao, & Zhuo Chen, 2007).
- Meyyanathan et al. (2010) designed and synthesized derivatives of 2-methyl-3H-quinazolinones substituted with amino acids and aryl amine, showing in vivo antimalarial and antibacterial activities. This highlights the compound's utility in creating antimalarial and antibacterial agents (S. N. Meyyanathan, M. Ramu, & B. Suresh, 2010).
Synthetic Methods and Applications
- Mikra et al. (2022) synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones using a green process, exploring their DNA photo-disruptive properties and potential in drug development, especially in photo-chemo or photodynamic therapeutics (Chrysoula Mikra, Maria Bairaktari, Marina-Theodora Petridi, A. Detsi, & K. Fylaktakidou, 2022).
- Abu‐Hashem (2018) worked on synthesizing and evaluating the antimicrobial activity of new furothiazolo pyrimido quinazolinones from visnagenone or khellinone, demonstrating the compound's versatility in generating novel antimicrobial agents (A. Abu‐Hashem, 2018).
- Patel and Chaudhari (2007) reported on the synthesis and antimicrobial activity of quinazolinones from 2-[(2',6'-dichloropbenyl)amino]phenyl acetic acid and various substituted aryl acetamides, highlighting the structural versatility and antimicrobial potential of quinazolinone derivatives (N. Patel & R. Chaudhari, 2007).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O/c1-10-20-15-8-3-2-5-11(15)16(22)21(10)19-9-12-13(17)6-4-7-14(12)18/h2-9H,1H3/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWVLZJNQWRTNK-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1N=CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=O)N1/N=C/C3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-dichlorobenzylidene)amino]-2-methyl-4(3H)-quinazolinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[2-(4-methyl-1,2,5-oxadiazol-3-yl)-1-pyrrolidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5572151.png)
![5-ethyl-2,3-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572157.png)

![2-[(3-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5572176.png)
![4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5572178.png)
![1-[4-ethyl-5-(1-isoquinolin-1-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B5572185.png)
![2-[1-(3-quinolinyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5572197.png)
![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-(methylthio)pyridine](/img/structure/B5572204.png)
![1-[2-oxo-2-(2-phenylazetidin-1-yl)ethyl]piperidin-2-one](/img/structure/B5572221.png)
![2,8,8-trimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5572245.png)
![4-{[4-(4-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5572248.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5572265.png)